molecular formula C13H9Cl3O B1414903 1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene CAS No. 1038975-97-1

1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene

Cat. No.: B1414903
CAS No.: 1038975-97-1
M. Wt: 287.6 g/mol
InChI Key: LGEMYGHPBRACIV-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene (: 1038975-97-1) is a chlorinated aromatic compound with the molecular formula C₁₃H₉Cl₃O and a molecular weight of 287.57 g/mol . It serves as a versatile and critical synthetic intermediate in organic chemistry and materials science for constructing more complex molecular architectures . In scientific research, this compound is primarily valued for its role in drug discovery and development. Its structure allows it to interact with specific enzymes and receptors, making it a valuable precursor for developing novel therapeutic agents . Research has explored its use as a key intermediate in the synthesis of novel enzyme inhibitors, with resulting compounds demonstrating promising, dose-dependent anti-proliferative activity against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) . Beyond pharmaceuticals, it finds application in material science, where it is utilized to produce specialty polymers and resins that exhibit enhanced thermal stability and mechanical properties . The compound's reactivity is defined by its dual chlorine atoms on one benzene ring and a chloromethyl group on the phenoxy ring. The chloromethyl group is a reactive handle for further functionalization via nucleophilic substitution with agents like amines or thiols . The dichlorobenzene core also offers potential sites for selective reactions . From a safety perspective, this compound is classified with the signal word "Danger" and carries hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) . Appropriate safety precautions must be observed. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1,2-dichloro-3-[4-(chloromethyl)phenoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3O/c14-8-9-4-6-10(7-5-9)17-12-3-1-2-11(15)13(12)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEMYGHPBRACIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of Aromatic Precursors

Method Overview:
This approach involves chlorinating a suitably substituted phenoxybenzene precursor under controlled conditions to introduce chlorine atoms at specific positions on the aromatic ring. The process typically employs elemental chlorine or other chlorinating agents in the presence of catalysts or radical initiators.

Procedure Details:

  • Starting Material: 3-[4-(Chloromethyl)phenoxy]benzene or similar phenoxy derivatives.
  • Chlorinating Agent: Molecular chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂).
  • Conditions: Elevated temperature (around 80-120°C), UV irradiation or radical initiators (e.g., AIBN) to promote selective chlorination.
  • Outcome: Formation of 1,2-dichloro-3-[4-(chloromethyl)phenoxy]benzene with chlorines added at the ortho and para positions relative to existing substituents.

Research Findings:

  • Chlorination efficiency and selectivity depend on the solvent and reaction parameters, with chlorinated aromatic compounds obtained with high regioselectivity under optimized conditions.

Nucleophilic Aromatic Substitution (SNAr) on Chlorinated Precursors

Method Overview:
This method involves nucleophilic displacement of leaving groups (such as hydroxyl or amino groups) on chlorinated aromatic compounds to introduce chlorine atoms selectively.

Procedure Details:

  • Starting Material: 3-[4-(Chloromethyl)phenoxy]benzene or derivatives with activating groups.
  • Reagents: Chloride salts or chlorinating reagents like phosphorus oxychloride (POCl₃).
  • Conditions: Reflux in inert solvents such as chlorobenzene or phosphorus oxychloride at high temperatures (around 150-200°C).
  • Outcome: Formation of the dichlorinated compound through substitution at activated aromatic positions.

Research Findings:

  • The process offers regioselectivity control, especially when precursor molecules are appropriately substituted.

Multi-step Synthesis via Chloromethylation and Subsequent Chlorination

Method Overview:
This involves first introducing a chloromethyl group onto the aromatic ring, followed by chlorination to achieve the desired dichlorinated structure.

Procedure Details:

  • Step 1: Chloromethylation of phenoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).
  • Step 2: Chlorination of the chloromethylated intermediate using chlorine gas or sulfuryl chloride under controlled conditions to add additional chlorine atoms at specific positions.

Research Findings:

  • The chloromethylation step is well-documented for introducing chloromethyl groups selectively, which then serve as reactive sites for further chlorination.

Use of Phase Transfer Catalysis (PTC)

Method Overview:
Phase transfer catalysts facilitate chlorination reactions in biphasic systems, increasing yield and selectivity.

Procedure Details:

  • Reagents: Chlorinating agents (Cl₂, SO₂Cl₂), phase transfer catalysts such as tetrabutylammonium bromide.
  • Conditions: Ambient to moderate temperatures (25-80°C), in biphasic solvent systems like water and organic solvents (e.g., toluene).
  • Outcome: Enhanced efficiency and regioselectivity in chlorination.

Research Findings:

  • PTC methods enable milder conditions and higher selectivity, reducing side reactions.

Research Findings and Notes

  • Selectivity Control: The chlorination process's regioselectivity is influenced by substituents on the aromatic ring, with electron-donating groups favoring ortho/para substitution and electron-withdrawing groups influencing the reaction pathway.

  • Reaction Optimization: Parameters such as temperature, solvent, and catalyst presence are critical for minimizing side reactions and achieving high purity of this compound.

  • Safety and Environmental Considerations: Chlorination reactions involve hazardous reagents like chlorine gas; thus, appropriate safety measures and waste management protocols are essential.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorinated aromatic rings to less chlorinated or dechlorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Dechlorinated or partially dechlorinated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene has several notable applications in scientific research:

  • Synthesis Intermediate : It is widely used as an intermediate in the synthesis of more complex organic molecules. This application is crucial in organic chemistry for developing new compounds with desired biological activities.
  • Drug Development : The compound is explored for its potential use in drug development. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for therapeutic agents targeting various diseases.
  • Biological Investigations : Research has investigated its effects on biological systems, including enzyme interactions and receptor binding. These studies help elucidate the compound's mechanisms of action and potential toxicity.
  • Production of Specialty Chemicals : It is utilized in producing polymers, resins, and other specialty chemicals due to its unique properties. This application is particularly relevant in materials science.

Case Studies

Research has documented various case studies highlighting the applications of this compound:

  • Drug Development Case Study : A study explored the synthesis of novel inhibitors targeting specific enzymes using this compound as a key intermediate. The resulting compounds demonstrated promising biological activity against cancer cell lines.
  • Material Science Application : In another study, the compound was used in synthesizing specialty polymers that exhibited enhanced thermal stability and mechanical properties compared to traditional materials.
  • Ecotoxicology Research : Investigations into the environmental impact of this compound revealed its potential mutagenic effects, prompting further research into its safety profile for industrial applications.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Key Observations :

  • Electrophilicity: The dual chlorine atoms in the target compound enhance electrophilic aromatic substitution reactivity compared to non-chlorinated analogs.
  • Biological Activity: Chloromethylphenoxy derivatives are less potent as enzyme inhibitors than boronic acid analogs (e.g., HDAC inhibition in requires µM concentrations of boronic acid vs.

Biological Activity

1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene is a chlorinated aromatic compound with significant biological activity. Its complex structure, featuring a dichlorobenzene core and a phenoxy group with a chloromethyl substituent, allows it to interact with various biological targets. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential applications in medicine and industry, and relevant case studies.

  • Molecular Formula : C₁₃H₉Cl₃O
  • Molecular Weight : 287.57 g/mol
  • Structural Characteristics : The compound contains two chlorine atoms on the benzene ring and a phenoxy group, which enhances its reactivity and interaction potential with biological molecules.

This compound acts primarily through its ability to form covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can lead to either inhibition or activation of specific biochemical pathways depending on the target molecule involved. The chloromethyl group is particularly notable for its reactivity, which may contribute to mutagenic effects observed in some studies .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that certain chlorinated compounds can inhibit the proliferation of various cancer cell lines including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The IC50 values for these compounds suggest significant efficacy against these cell lines .

Mutagenicity

A review of mutagenic chemicals lists this compound as a compound of interest due to its potential mutagenic properties. Its ability to form adducts with DNA could lead to mutations, emphasizing the need for careful handling in laboratory settings .

Study 1: In Vitro Anticancer Activity

In a study examining various chlorinated compounds, this compound was tested for its ability to inhibit cancer cell growth. The results indicated that the compound displayed a dose-dependent inhibition of cell proliferation in several cancer cell lines. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways involved in cell division .

Cell Line IC50 (µM)
K5622.27
MCF-75.12
HeLa4.56

Study 2: Enzyme Interaction

The interaction of this compound with specific enzymes was evaluated using enzyme assays. The compound was found to inhibit several kinases involved in cancer progression, suggesting its potential as a therapeutic agent in targeted cancer therapies .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

  • Synthesis Intermediate : Used as an intermediate in the synthesis of more complex organic molecules.
  • Drug Development : Investigated for potential use in developing new therapeutic agents targeting specific enzymes or receptors.
  • Specialty Chemicals Production : Utilized in producing polymers and resins due to its unique chemical properties.

Q & A

Q. What are the standard synthetic routes for 1,2-dichloro-3-[4-(chloromethyl)phenoxy]benzene?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a method adapted from triazole derivatives () uses reflux conditions in ethanol with glacial acetic acid as a catalyst. Key reagents include halogenating agents (e.g., PCl₅ for chlorination) and coupling catalysts like palladium (). Reaction conditions (temperature: 80–120°C, solvent: ethanol/DMF) must be tightly controlled to avoid side products such as polychlorinated byproducts. Purification often employs column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is the compound characterized spectroscopically?

Structural confirmation relies on:

  • NMR : ¹H/¹³C NMR identifies chlorine-substituted aromatic protons (δ 7.2–7.8 ppm) and methylene groups (δ 4.5–5.0 ppm) ().
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 311.94 for C₁₃H₉Cl₃O) ().
  • X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., dihedral angles between benzene rings) ().
  • FT-IR : Detects C-Cl (600–800 cm⁻¹) and ether C-O (1200–1250 cm⁻¹) stretches .

Q. What are the key stability and handling protocols?

The compound is moisture-sensitive and requires storage under inert gas (N₂/Ar) at –20°C. Stability in aqueous solutions is pH-dependent (stable at pH 5–9) (). Decomposition occurs via hydrolysis of chloromethyl groups, forming phenolic byproducts. Handling mandates Schlenk-line techniques for air-sensitive steps and PPE for chlorinated vapors .

Advanced Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Low yields (e.g., <3% in stapling reactions, ) are addressed by:

  • Catalyst Screening : Palladium/copper systems improve coupling efficiency ().
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions.
    Statistical tools like Design of Experiments (DoE) identify critical parameters (e.g., molar ratios, reaction time) .

Q. How to resolve contradictions in reported biological activities?

Discrepancies in antimicrobial or anticancer data require:

  • Standardized Assays : Replicate MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli () using Clinical and Laboratory Standards Institute (CLSI) guidelines.
  • Metabolic Stability Studies : HPLC-based assays assess compound degradation in liver microsomes.
  • Dose-Response Curves : IC₅₀ values from in vitro cytotoxicity assays (e.g., MTT on HeLa cells) clarify potency thresholds (). Meta-analyses of published datasets can isolate confounding variables (e.g., solvent effects) .

Q. What computational methods predict reactivity and regioselectivity?

  • DFT Calculations : Gaussian09 simulations at the B3LYP/6-311+G(d,p) level model electrophilic substitution sites ().
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF).
  • Docking Studies : AutoDock Vina predicts interactions with biological targets (e.g., cytochrome P450 enzymes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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